molecular formula C17H21ClN2O2 B5516056 N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5516056
M. Wt: 320.8 g/mol
InChI Key: PNFBHUXDGBVQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide involves multiple steps, including reactions such as nucleophilic substitution and ester hydrolysis. For example, a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, was synthesized through multi-step nucleophilic substitution reaction and ester hydrolysis, starting from commercially available precursors. This method yielded a target compound with a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class has been extensively studied through single-crystal X-ray diffraction techniques. These studies have revealed detailed information on their crystalline structure, confirming the molecular geometry and identifying key intermolecular interactions that may influence the compound's properties and reactivity (Shi et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves a variety of interactions, including hydrogen bonding and π-π stacking, which can significantly impact their physical and chemical behaviors. For instance, compounds like bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate exhibit nearly linear geometry around the silver atom, stabilized by hydrogen bonds and π-π interactions, highlighting the complex chemical environment these molecules can engage in (Shi et al., 2010).

Physical Properties Analysis

Physical properties such as melting temperatures and crystal structure can be predicted and analyzed through physicochemical studies. For compounds in this class, melting temperatures depend on lattice energy and molecular symmetry, with relationships established between total energy, electrostatic components, and hydrogen bonding strength (Gallagher et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction potential, are influenced by the compound's molecular structure. Analyses such as Hirshfeld surface analysis and contact enrichment studies have been employed to probe the interaction environments of related compounds, offering insights into their chemical behavior and potential applications (Gallagher et al., 2022).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of novel compounds related to N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, focusing on their potential as therapeutic agents. For instance, studies have described the synthesis of Schiff’s bases and 2-azetidinones, showcasing their antidepressant and nootropic activities. These compounds have been shown to exhibit promising activities in central nervous system (CNS) applications, indicating the potential for further exploration in drug development (Thomas et al., 2016).

Structural Analysis and Interaction Studies

Investigations into the crystal structures of anticonvulsant enaminones have provided insights into the molecular conformations and hydrogen bonding patterns of compounds similar to this compound. Such studies are crucial for understanding the interaction landscapes that influence biological activity and drug design (Kubicki et al., 2000).

Antimicrobial and Anticancer Activities

Research on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents highlights the antimicrobial activities of compounds structurally related to this compound. Some compounds have demonstrated significant inhibition against bacterial and fungal growth, compared to standard drugs, indicating the importance of these compounds in the development of new antimicrobial agents (Akbari et al., 2008).

Material Science Applications

The synthesis and characterization of new aromatic polyamides and polyimides based on specific molecular structures demonstrate the relevance of this compound-related compounds in material science. These studies show the potential for developing materials with enhanced thermal stability and solubility, which could have applications in various industrial and technological fields (Choi & Jung, 2004).

properties

IUPAC Name

N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-14-5-3-12(4-6-14)2-1-9-19-17(22)13-10-16(21)20(11-13)15-7-8-15/h3-6,13,15H,1-2,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFBHUXDGBVQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)C(=O)NCCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.